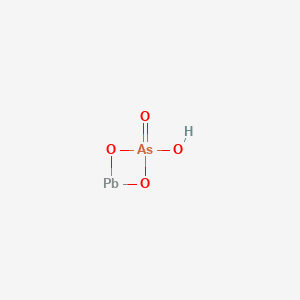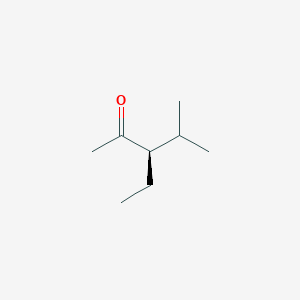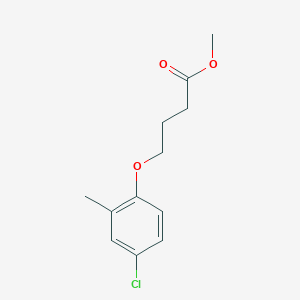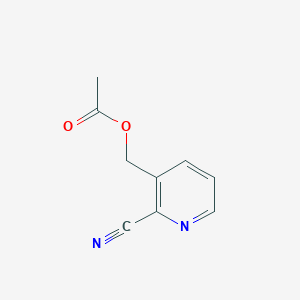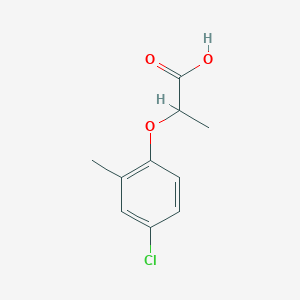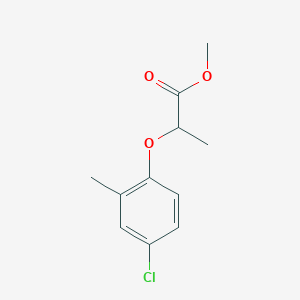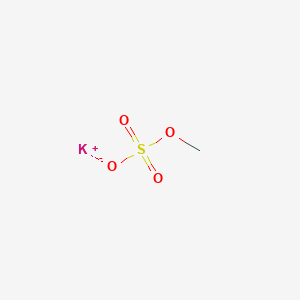
Potassium methyl sulfate
Vue d'ensemble
Description
Potassium Methyl Sulfate (KCH3SO4) is a white crystalline powder . It is also known as Methylsulfuric Acid Potassium Salt . It is used as a multifunctional printing and dyeing scouring agent .
Synthesis Analysis
The synthesis of Potassium Methyl Sulfate is generally achieved through the reaction of Methyl Sulfate (CH3OSO2OH) with Potassium Hydroxide (KOH) . The process involves dissolving Methyl Sulfate in water, then slowly adding Potassium Hydroxide. The reaction yields Potassium Methyl Sulfate as a solid product .Molecular Structure Analysis
The molecular formula of Potassium Methyl Sulfate is CH3KO4S . Its average mass is 150.195 Da and its monoisotopic mass is 149.938904 Da .Physical And Chemical Properties Analysis
Potassium Methyl Sulfate is a white crystalline powder that is soluble in water . Its melting point is between 212-217 °C .Applications De Recherche Scientifique
1. Crystallization Kinetics Study
- Summary of Application : This research explores the kinetics of the crystallization of potassium sulfate in a stirred bed crystallizer .
- Methods of Application : The study employed classical nucleation theory to investigate the homogeneous and heterogeneous nucleation mechanisms of potassium sulfate. The induction time and critical nucleation parameters, including the surface tension (γ), critical nucleation radius (r*), critical nucleation free energy (ΔG*), and critical nucleation molecule number (i*), were meticulously determined under varying temperatures and supersaturation ratios .
- Results or Outcomes : The experimental findings revealed that as the temperature and supersaturation ratio increased, the induction time, critical nucleation free energy, critical nucleation radius, and critical molecule number decreased whereas the nucleation rate increased .
2. Agriculture and Nanotechnology
- Summary of Application : This paper reviews the applications of common potassium-containing materials, explores the effects and mechanisms of nano-fertilizers on plants, and offers insights into future applications of nano-potassium fertilizers in agriculture .
- Methods of Application : The study explores the use of nanotechnology in the production and utilization of potassium fertilizers .
- Results or Outcomes : The application of nanotechnology in the production and utilization of potassium fertilizers is both necessary and effective .
3. Printing and Dyeing Scouring Agent
- Summary of Application : Potassium Methyl Sulfate is used as a multifunctional printing and dyeing scouring agent .
- Methods of Application : The specific methods of application in the textile industry are not detailed, but typically, scouring agents are used in the preparation of fabric for dyeing and printing to remove natural waxes and any added oils or dirt .
- Results or Outcomes : The use of Potassium Methyl Sulfate as a scouring agent helps in the preparation of textiles for further processing, improving the efficiency of dyeing and printing .
4. Synthesis of Sulfated Molecules
- Summary of Application : This research presents a strategy for synthesising sulfated molecules using a tributylsulfoammonium betaine .
- Methods of Application : The study includes a microwave-assisted approach to the sulfation of alcohols, using Me3NSO3 and PySO3 . The addition of catalytic diaryl borinic acid can be used with Me3NSO3 to sulfate carbohydrates .
5. Microplastic Release Study
- Summary of Application : This research investigates the release of microplastics to the aquatic ecosystem from the laundry process .
- Methods of Application : The specific methods of application in this study are not detailed, but it typically involves analyzing the water effluent from laundry processes for microplastic content .
- Results or Outcomes : The outcomes of this study are not detailed in the available information .
6. Preparation of Organosulfate Esters
- Summary of Application : This research presents a microwave-assisted approach to the sulfation of alcohols, using Me3NSO3 and PySO3 .
- Methods of Application : The addition of catalytic diaryl borinic acid can be used with Me3NSO3 to sulfate carbohydrates . The limitations with these routes include the need for a stoichiometric excess of the reagent per alcohol group (up to 10 eq. per hydroxyl group) and difficulties with purification .
- Results or Outcomes : The method provides a high yielding route to organosulfates .
Safety And Hazards
Orientations Futures
Potassium Methyl Sulfate has excellent catalytic properties and is often used in the field of organic synthesis . It can serve as a catalyst for organic synthesis reactions and esterification reagent, especially for the methylation of phenol . Furthermore, Potassium Methyl Sulfate can also be used as an initiator for polymerization reactions . The future directions of Potassium Methyl Sulfate could involve further exploration of its catalytic properties and potential applications in organic synthesis and polymerization reactions.
Propriétés
IUPAC Name |
potassium;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O4S.K/c1-5-6(2,3)4;/h1H3,(H,2,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGWGHYJIFOATF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
75-93-4 (Parent) | |
| Record name | Potassium methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7060334 | |
| Record name | Sulfuric acid, monomethyl ester, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium methyl sulfate | |
CAS RN |
562-54-9 | |
| Record name | Potassium methyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, monomethyl ester, potassium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, monomethyl ester, potassium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium methyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM METHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B0JF05O1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Methoxy-3,4-dihydrobenzo[B]oxepin-5(2H)-one](/img/structure/B166247.png)
